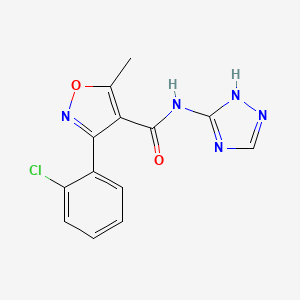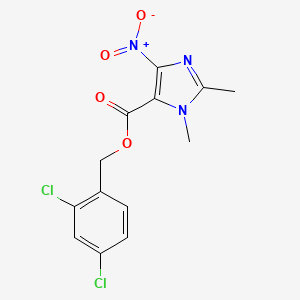
3-(2-chlorophenyl)-5-methyl-N-1H-1,2,4-triazol-3-yl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(2-chlorophenyl)-5-methyl-N-1H-1,2,4-triazol-3-yl-4-isoxazolecarboxamide" is a complex organic molecule characterized by the presence of multiple functional groups, including isoxazole, triazole, and chlorophenyl moieties. Compounds with such structures have been extensively studied for their potential pharmaceutical properties and chemical reactivity.
Synthesis Analysis
The synthesis of compounds similar to "this compound" typically involves multi-step reactions, starting from basic building blocks such as chlorophenyl derivatives, methyl isoxazole, and triazole precursors. For instance, the synthesis of related triazole and isoxazole compounds involves the use of reagents and conditions that promote cyclization and functionalization reactions to introduce the desired functional groups at specific positions on the core structure (Ryng, Malinka, & Duś, 1997).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often conducted using techniques such as X-ray crystallography. This allows for the determination of the exact spatial arrangement of atoms within the molecule, providing insights into the compound's geometry, bond lengths, and angles. The molecular structure heavily influences the compound's reactivity and interactions with biological targets (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. These reactions can be exploited to further modify the compound or to study its reactivity patterns (Yu et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-7-10(12(20)17-13-15-6-16-18-13)11(19-21-7)8-4-2-3-5-9(8)14/h2-6H,1H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMELBZVLWNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-difluoro-4-methoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5604863.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5604891.png)
![(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)

![N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5604906.png)


![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)
![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)
![N-[(3S*,4R*)-4-propyl-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5604953.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5604959.png)
![4-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5604963.png)